molecular formula C10H14ClN B7980875 (2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

Cat. No.: B7980875
M. Wt: 183.68 g/mol
InChI Key: MZGYYVMXDXARHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and is commonly used in organic synthesis and pharmaceutical research. The compound is known for its physiological and pharmacological activities, making it a valuable intermediate in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indenes, amines, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride is unique due to its specific interaction with serotonin receptors and its role as an intermediate in the synthesis of various bioactive compounds. Its versatility in chemical reactions and applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGYYVMXDXARHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride
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(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride
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(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

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